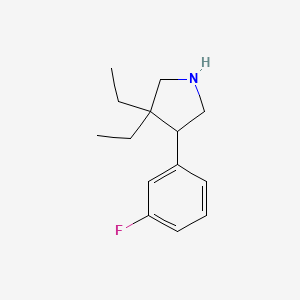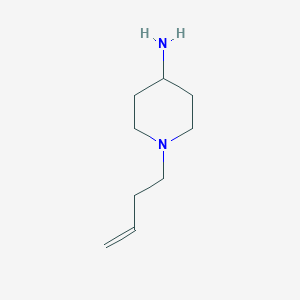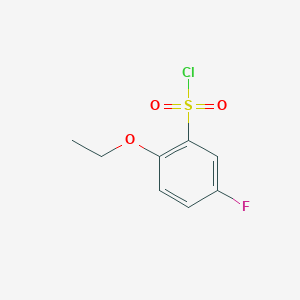
3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The addition of fluorine atoms to organic molecules often enhances their biological activity and metabolic stability, making fluorinated compounds valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base, which is then cyclized using a suitable cyclizing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of high-throughput screening can also optimize reaction conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Applications De Recherche Scientifique
3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, allowing it to fit into the active sites of target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: A similar compound with a fluorine atom in the para position of the phenyl ring.
3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine: Another derivative with the fluorine atom in the para position
Uniqueness
3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atom in the meta position of the phenyl ring, which can influence its electronic properties and reactivity. The diethyl substitution on the pyrrolidine ring also contributes to its distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C14H20FN |
|---|---|
Poids moléculaire |
221.31 g/mol |
Nom IUPAC |
3,3-diethyl-4-(3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20FN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
Clé InChI |
QCBABNSNVXFJNT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNCC1C2=CC(=CC=C2)F)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13217392.png)


![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)

![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13217420.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13217440.png)


![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)
